molecular formula C8H10O4 B8514633 4-Octynedioic acid

4-Octynedioic acid

Cat. No.: B8514633
M. Wt: 170.16 g/mol
InChI Key: AVRKXFCIJCOTQD-UHFFFAOYSA-N
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Description

4-Octynedioic acid (C₈H₁₀O₄) is a linear aliphatic dicarboxylic acid containing a triple bond (alkyne group) at the 4th carbon position. Dicarboxylic acids with unsaturated bonds are critical in organic synthesis, polymer chemistry, and pharmaceutical intermediates due to their reactivity and ability to form cross-linked structures. The triple bond in this compound likely enhances its reactivity compared to saturated or monounsaturated analogs, enabling applications in click chemistry or metal-catalyzed reactions .

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

oct-4-ynedioic acid

InChI

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3-6H2,(H,9,10)(H,11,12)

InChI Key

AVRKXFCIJCOTQD-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C#CCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrogenation Reactions

Butanedioic acid (succinic acid) undergoes hydrogenation to form 1,4-butanediol (BDO) . This reaction is catalyzed by bimetallic catalysts like Cu–Pd/HAP, achieving 82% selectivity for BDO under optimized conditions .

Reaction Example :

Succinic acid+H21,4-Butanediol\text{Succinic acid} + \text{H}_2 \rightarrow \text{1,4-Butanediol}

CatalystSelectivity for BDOKey Observations
Cu–Pd/HAP (8 wt% Cu, 2 wt% Pd)82%Bimetallic alloy structure enhances ring-opening of γ-butyrolactone (GBL)

Reduction to Primary Alcohols

Succinic acid is reduced to primary alcohols using reagents like BH₃/THF . This method avoids side reactions (e.g., nitro group reduction) compared to LiAlH₄ .

Reaction Example :

Succinic acid+BH31,4-Butanediol\text{Succinic acid} + \text{BH}_3 \rightarrow \text{1,4-Butanediol}

Anhydride Formation

Succinic acid forms succinic anhydride via dehydration using acetyl chloride or phosphoryl chloride. Industrially, maleic anhydride is hydrogenated to succinic anhydride .

Reaction Example :

Succinic acidSuccinic anhydride\text{Succinic acid} \rightarrow \text{Succinic anhydride}

Hydrolysis and Esterification

Succinic anhydride reacts with water or alcohols to form succinic acid or its esters .

Reaction Example :

Succinic anhydride+H2OSuccinic acid\text{Succinic anhydride} + \text{H}_2\text{O} \rightarrow \text{Succinic acid}

Toxicity and Stability

Succinic acid derivatives, such as sulfo-butane dioic acid esters, exhibit low acute toxicity in animal studies (LD₅₀ >2100 mg/kg in rats) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Octenedioic Acid (Double-Bond Analog)

  • Structure : C₈H₁₂O₄, with a double bond (4E or 4Z configuration) instead of a triple bond.
  • Key Differences: Reactivity: The triple bond in 4-Octynedioic acid is more electrophilic, making it prone to cycloaddition reactions (e.g., Huisgen cycloaddition) compared to the less reactive double bond in 4-Octenedioic acid.
  • Isomerism : 4-Octenedioic acid exhibits cis/trans isomerism (e.g., cis-4-Octenedioic acid), which influences crystallinity and intermolecular interactions. In contrast, this compound lacks geometric isomerism due to the linear nature of the alkyne .

Succinic Acid and Sebacic Acid (Saturated Diacids)

  • Applications: Used in food additives and biodegradable polymers. Comparison: this compound’s longer chain and triple bond may enhance hydrophobicity and thermal stability, making it more suitable for high-performance polymers .
  • Sebacic Acid (C₁₀H₁₈O₄) : A saturated C10 diacid.
    • Solubility : Lower water solubility than this compound due to its longer saturated chain.
    • Reactivity : Lacks the triple bond’s reactivity, limiting use in advanced synthetic applications .

4-Octylbenzoic Acid (Aromatic Derivative)

  • Structure : Combines a benzoic acid moiety with an octyl chain.
  • Key Differences: Functionality: 4-Octylbenzoic acid is a monoacid with aromaticity, whereas this compound is a non-aromatic diacid. Applications: Used in surfactants and liquid crystals due to its amphiphilic structure. The diacid nature of this compound makes it more suitable as a cross-linker or monomer in polyesters .

Octanoic Acid Derivatives (Monoacids)

  • Examples: 4-Cyano-2,6-diiodophenyl ester of octanoic acid.
  • Comparison: Monoacids lack the dual reactivity of diacids, limiting their utility in polymerization. The triple bond in this compound further differentiates its electronic properties and synthetic versatility .

Data Table: Comparative Properties of this compound and Analogs

Property This compound* 4-Octenedioic Acid Succinic Acid 4-Octylbenzoic Acid
Molecular Formula C₈H₁₀O₄ C₈H₁₂O₄ C₄H₆O₄ C₁₅H₂₂O₂
Unsaturation Triple bond (yne) Double bond (ene) None Aromatic ring
Melting Point (°C) N/A ~150–160 (cis/trans) 185 95–97
Solubility in Water Moderate Moderate to high High Low
Key Applications Polymer synthesis Organic intermediates Food additives Surfactants

Research Findings and Analytical Considerations

  • Synthesis Challenges: The triple bond in this compound may require controlled reaction conditions (e.g., Sonogashira coupling) to avoid side reactions, unlike the milder synthesis routes for 4-Octenedioic acid .
  • Characterization : Techniques like IR spectroscopy (to confirm triple bond presence) and titration (to determine acid equivalence) are critical, as outlined in AOAC guidelines for dicarboxylic acids .
  • Thermal Stability : Predicted to exceed that of saturated diacids due to conjugation between the triple bond and carboxyl groups, though experimental validation is needed.

Q & A

Q. How can computational chemistry complement experimental studies on this compound?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to predict reaction mechanisms (e.g., alkyne activation barriers). Validate computational models with experimental kinetics data. Tools like VMD or PyMOL can visualize molecular interactions for catalytic systems .

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